molecular formula C13H19NO2 B3197517 4-(3-Phenoxypropyl)morpholine CAS No. 100618-57-3

4-(3-Phenoxypropyl)morpholine

Cat. No. B3197517
M. Wt: 221.29 g/mol
InChI Key: XXPALPCSRNTJKT-UHFFFAOYSA-N
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Patent
US06559167B1

Procedure details

N-[3-(Phenoxy)propyl] morpholine was prepared by a reaction of 3-(phenoxy)propyl bromide with morpholine. For example, 3-(phenoxy)propyl bromide (7.8 ml, 50 mmole) was added to morpholine (8 ml) in toluene (50 ml) and refluxed overnight. NaOH solution (2 g of NaOH in 20 ml of water) was added and additionally refluxed for 4 hr. Toluene was removed by distillation under reduced pressure. Residue was treated with dichloromethane(200 ml) and water(200 ml). Dichloromethane layer was dried and concentrated. Residue was treated with dichloromethane-heptane to give 7 g of 4-[3-(phenoxy)propyl] morpholine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.8 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O:1]([CH2:8][CH2:9][CH2:10]Br)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1.[OH-].[Na+]>C1(C)C=CC=CC=1>[O:1]([CH2:8][CH2:9][CH2:10][N:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)CCCBr
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1
Step Two
Name
Quantity
7.8 mL
Type
reactant
Smiles
O(C1=CC=CC=C1)CCCBr
Step Three
Name
Quantity
8 mL
Type
reactant
Smiles
N1CCOCC1
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
additionally refluxed for 4 hr
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Toluene was removed by distillation under reduced pressure
ADDITION
Type
ADDITION
Details
Residue was treated with dichloromethane(200 ml) and water(200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dichloromethane layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
Residue was treated with dichloromethane-heptane

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)CCCN1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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